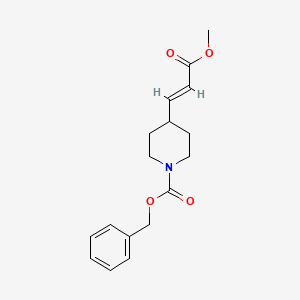
Ethyl orange
Vue d'ensemble
Description
Ethyl Orange is a chemical compound with the molecular formula C16H19N3O3S . It is also known by other names such as p’-Diethylamino-p-azobenzene sulfonic acid and this compound (free acid) . The molecular weight of this compound is 333.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a central azo group (―N=N―), which connects two aromatic rings . The IUPAC name for this compound is 4- [ [4- (diethylamino)phenyl]diazenyl]benzenesulfonic acid .Chemical Reactions Analysis
This compound is a popular pH indicator that changes color with a change in pH. It turns red in solutions that have pH values less than 3.2 and yellow in solutions with pH greater than 4.4 .Physical And Chemical Properties Analysis
This compound has several computed properties including a Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 6 . The exact mass and monoisotopic mass of this compound are both 333.11471265 g/mol .Applications De Recherche Scientifique
Removal of Ethyl Orange Dye in Water Treatment
This compound, a water-soluble azo dye, is extensively used in industries like textile, printing, and food. Its widespread use leads to significant wastewater pollution. A study by Ngadi et al. (2014) explored the use of a hybrid adsorbent made from chitosan and zinc oxide for removing this compound from water. This method proved effective, achieving up to 85% removal under optimal conditions, highlighting its potential in wastewater treatment and environmental protection (Ngadi et al., 2014).
Impact on Citrus Fruit Postharvest Properties
Ethylene, a compound associated with this compound, plays a significant role in the postharvest handling of citrus fruits. Studies have shown that ethylene treatment can influence various aspects of citrus fruit quality, such as color change, resistance to decay, and shelf life. For instance, research by Sdiri et al. (2017) demonstrated that ethylene exposure can lead to significant changes in the volatile profiles of early-season citrus fruits, affecting their flavor and aroma (Sdiri et al., 2017). Similarly, research on 'Navelate' oranges showed that ethylene treatment could increase epicuticular wax content, which might help reduce peel pitting and enhance resistance to pathogens (Cajuste et al., 2010).
Ethylene's Role in Citrus Fruit Ripening and Quality
Ethylene's application in the postharvest treatment of citrus fruits like oranges has been extensively studied. Lafuente et al. (2014) investigated how ethylene conditioning can reduce quality loss in stored mature sweet oranges, indicating its potential to extend the postharvest life of citrus fruits (Lafuente et al., 2014). Another study by Porat et al. (1999) examined the effects of ethylene and its inhibitor on the postharvest qualities of ‘Shamouti’ oranges, offering insights into how ethylene can influence fruit deterioration during storage (Porat et al., 1999).
Ethylene's Antifungal Properties
Ethylene and related compounds have demonstrated antimicrobial properties, particularly against postharvest fruit pathogens. A study by El-kazzaz et al. (1983) explored the effects of ethylene on the growth of various fruit-infecting fungi, revealing its potential use in controlling postharvest diseases and spoilage (El-kazzaz et al., 1983).
Ethylene's Influence on Carotenoid Accumulation in Oranges
Ethylene treatment can affect the carotenoid content in citrus fruits, as shown by Rodrigo and Zacarías (2007). Their research on Navelate oranges indicated that ethylene promotes carotenoid biosynthesis, which is crucial for fruit coloration and nutritional value (Rodrigo & Zacarías, 2007).
Safety and Hazards
Orientations Futures
Conducting polymers, such as polyaniline and polypyrrole, have been observed to interact with organic dyes like Ethyl Orange due to the similarity in their conjugated molecular structures . Future research could focus on exploiting both the conductivity and electroactivity of these polymers in controlling pollutant adsorption or degradation .
Mécanisme D'action
Target of Action
Ethyl Orange is primarily used as a pH indicator . Its primary targets are therefore the hydrogen ions (H+) present in a solution. The concentration of these ions determines the acidity or alkalinity of the solution, which this compound can detect and indicate through a color change .
Mode of Action
This compound operates by undergoing a color change in response to changes in the pH of the environment . In acidic conditions (pH 3.0 to 4.8), this compound transitions from red to orange . This color change is due to the interaction of this compound with hydrogen ions in the solution .
Pharmacokinetics
Its solubility in water is an important property that impacts its bioavailability in aqueous solutions .
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of the solution. This allows scientists and researchers to quickly and easily determine whether a solution is acidic (in which case this compound will appear red) or neutral to slightly alkaline (in which case this compound will appear orange) .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature, light, and the presence of other chemicals in the solution. This compound is generally stable under a variety of conditions, making it a reliable indicator in diverse environments .
Propriétés
| { "Design of the Synthesis Pathway": "Ethyl orange can be synthesized by the diazotization of sulfanilic acid followed by coupling with ethanol. This reaction pathway is known as the diazo-coupling reaction.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water", "Add 5 mL of hydrochloric acid to the solution and stir until dissolved", "Cool the solution to 0°C in an ice bath", "Dissolve 5 g of sodium nitrite in 20 mL of water and add it to the sulfanilic acid solution slowly with stirring", "Maintain the temperature of the solution at 0°C for 10 minutes", "Add 10 mL of ethanol to the diazonium salt solution and stir for 30 minutes", "Filter the precipitate and wash it with cold water", "Dry the product in a desiccator" ] } | |
| 62758-12-7 | |
Formule moléculaire |
C16H19N3NaO3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22); |
Clé InChI |
KEFGAXCAAQPJJK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
| 62758-12-7 13545-67-0 |
|
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Orange?
A1: this compound has a molecular formula of C16H19N3O3S and a molecular weight of 329.4 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound is often characterized using UV-Vis spectroscopy [, , , , , , , , , , , ], FTIR spectroscopy [, ], Raman spectroscopy [, ], and 1H NMR spectroscopy []. These techniques provide valuable information about the dye's structure, electronic transitions, and interactions with other molecules.
Q3: How does the presence of inorganic electrolytes affect this compound in solution?
A4: The addition of inorganic electrolytes like NaCl, LiCl, NaSCN, and NaClO4 can significantly impact the thermodynamic parameters associated with this compound binding to polymers like poly(vinylpyrrolidone) []. These effects are attributed to changes in water structure around the dye and polymer, influencing hydrophobic interactions and overall binding affinity.
Q4: How does this compound interact with polycations?
A5: this compound interacts with polycations through a combination of electrostatic and hydrophobic interactions [, ]. The strength of binding is influenced by the length of the alkyl chains in both the dye and the polycation, with longer chains leading to stronger binding due to enhanced hydrophobic interactions [].
Q5: How does this compound interact with cyclodextrins?
A6: this compound forms inclusion complexes with β-cyclodextrins []. This interaction is influenced by the structure and properties of the cyclodextrin derivative, affecting the dye's complexation and release characteristics [].
Q6: Can this compound be used as a template in polymer synthesis?
A7: Yes, this compound can be used as a template during the polymerization of pyrrole with iron(III) chloride, leading to the formation of polypyrrole nanotubes []. The dye's presence influences the morphology of the resulting polymer, promoting nanotube formation over a globular structure [].
Q7: How is this compound used in analytical chemistry?
A8: this compound is employed in analytical chemistry for various applications. It is used as an indicator in spectrophotometric methods for determining trace amounts of metals like iron [, ] and molybdenum []. Additionally, its catalytic effect on certain reactions is utilized in the spectrophotometric determination of formaldehyde in textiles [].
Q8: What are the environmental concerns associated with this compound?
A9: this compound is a common pollutant found in textile wastewater []. Its removal from wastewater is crucial due to its potential toxicity and environmental persistence. Several studies focus on developing efficient methods for this compound removal from water, including adsorption using materials like activated carbon [, ], chitosan-based hybrids [, ], and zeolites [].
Q9: Are there any studies on the halochromic properties of this compound?
A10: Yes, a combined experimental and theoretical study investigated the halochromic properties of this compound in aqueous solutions []. UV-Vis and Raman spectroscopy, along with DFT calculations, revealed that the dye undergoes structural changes with varying pH, explaining its color change in different pH environments [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


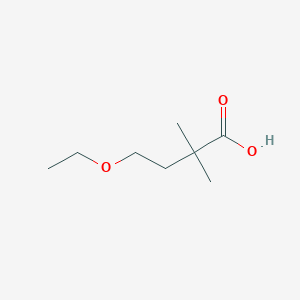

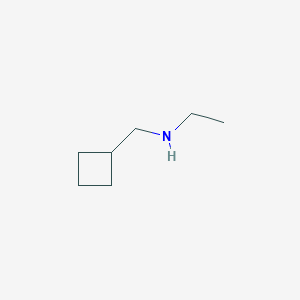
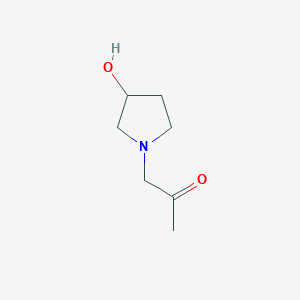


![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)
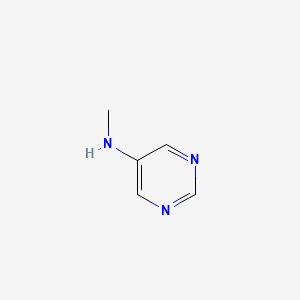
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)


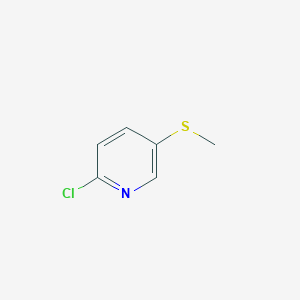
![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
